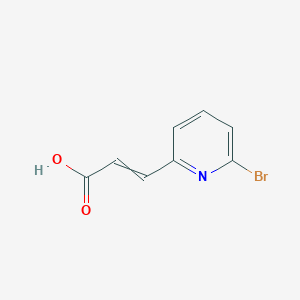
3-(6-Bromo-pyridin-2-yl)-acrylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromopyridin-2-yl)acrylic acid is an organic compound belonging to the class of substituted acrylic acids. It features a pyridine ring with a bromine atom at the 6th position and an acrylic acid group at the 2nd position. The “E” designation indicates the trans configuration around the double bond within the acrylic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)acrylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process involves the use of boron reagents, such as bis(pinacolato)diboron, and palladium catalysts under specific conditions .
Industrial Production Methods
Industrial production methods for 3-(6-Bromopyridin-2-yl)acrylic acid are not extensively documented. the general approach involves large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Bromopyridin-2-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(6-Bromopyridin-2-yl)acrylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(6-Bromopyridin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-Bromopyridin-3-yl)acrylic acid: Similar structure but with the bromine atom at the 3rd position.
3-(5-Bromopyridin-2-yl)acrylic acid: Bromine atom at the 5th position instead of the 6th
Uniqueness
3-(6-Bromopyridin-2-yl)acrylic acid is unique due to its specific substitution pattern, which influences its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
3-(6-bromopyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12) |
Clé InChI |
OWKKFIFFUTURMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


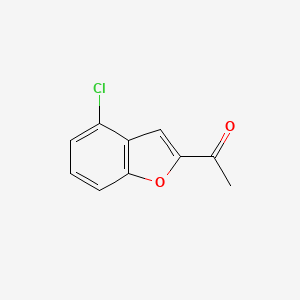

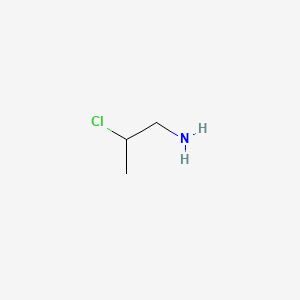
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)
![4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12445934.png)
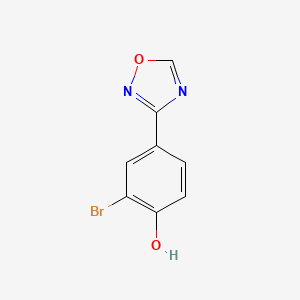

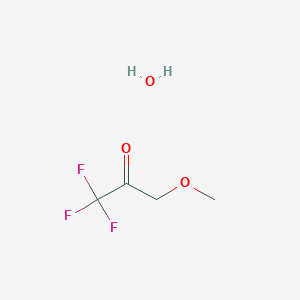

![N,N'-bis[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12445967.png)
![(2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12445981.png)
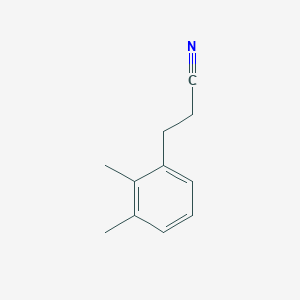
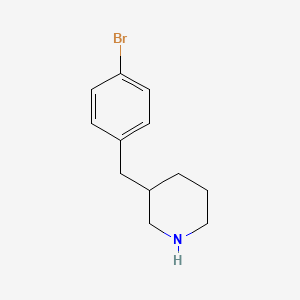
![[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B12446019.png)
